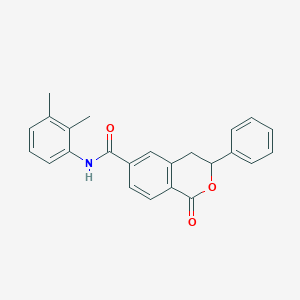
N-(2,3-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide is a complex organic compound with a unique structure that includes an isochromene core, a phenyl group, and a dimethylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethylphenylamine with an appropriate isochromene derivative under controlled conditions. The reaction may require catalysts such as palladium or other transition metals to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which N-(2,3-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isochromene derivatives and phenyl-substituted amides. Examples are:
- N-(2,3-dimethylphenyl)-1-oxo-3-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
- 2-Chloro-N-(2,3-dimethylphenyl)benzamide
Uniqueness
What sets N-(2,3-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide apart is its specific combination of functional groups and structural features, which confer unique chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C24H21NO3 |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
N-(2,3-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C24H21NO3/c1-15-7-6-10-21(16(15)2)25-23(26)18-11-12-20-19(13-18)14-22(28-24(20)27)17-8-4-3-5-9-17/h3-13,22H,14H2,1-2H3,(H,25,26) |
Clave InChI |
RVRGXLLDUZTSNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-tert-butyl-2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11323502.png)
![{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B11323503.png)
![Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B11323505.png)
![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B11323511.png)
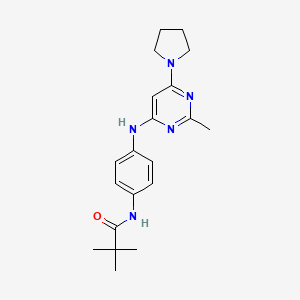
![6-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323526.png)
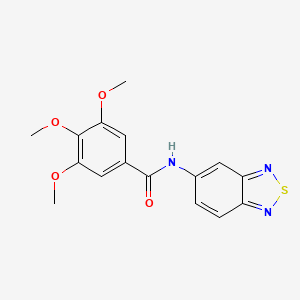
![2-(3,4-dimethoxybenzyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11323540.png)
![5-(4-methylphenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11323542.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide](/img/structure/B11323546.png)
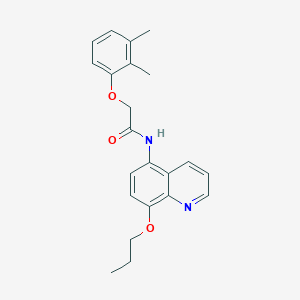
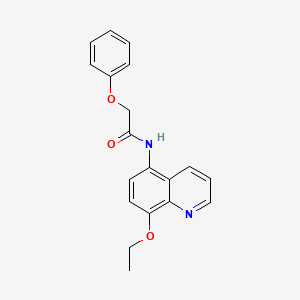
![3-chloro-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11323568.png)
![3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11323570.png)
